N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide is a chemical compound with the molecular formula C13H11ClFNO2S. It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom and a chlorophenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-chlorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted sulfonamides.
Oxidation: Products include sulfone derivatives.
Reduction: Products include sulfinamides or thiols.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound is utilized in the development of advanced materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-2-chlorobenzene-1-sulfonamide
- N-[(2-chlorophenyl)methyl]-2-bromobenzene-1-sulfonamide
- N-[(2-chlorophenyl)methyl]-2-iodobenzene-1-sulfonamide
Uniqueness
N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-11-6-2-1-5-10(11)9-16-19(17,18)13-8-4-3-7-12(13)15/h1-8,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRJAEAXSTVURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CC=C2F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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